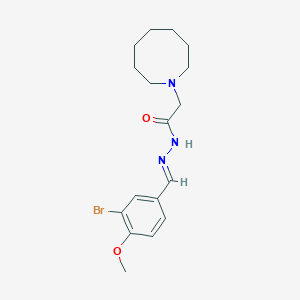![molecular formula C19H17N5O6S B5525202 4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5525202.png)
4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules involving pyrazole derivatives, similar to the compound , often involves multi-step chemical reactions. For instance, a related synthesis approach includes the reaction of phenyl and methyl derivatives with benzoyl hydrazide in refluxing ethanol, yielding specific hydrazides characterized by NMR spectroscopy and single-crystal X-ray structure studies (Asegbeloyin et al., 2014). Such processes highlight the complexity and the meticulous conditions required for the synthesis of these compounds.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed through spectroscopic studies, including IR, NMR, HRMS, and UV–vis spectroscopy, complemented by X-ray single-crystal determination (Al‐Azmi & Shalaby, 2018). These analyses reveal the compound's electronic structure, charge distribution, and spatial arrangement, providing insights into its chemical behavior and reactivity.
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical transformations, demonstrating a range of reactivities. For example, the nitration and arylation of pyrazole compounds lead to significant chemical modifications, enabling further functionalization (Zaitsev et al., 2009). These reactions are crucial for synthesizing novel compounds with potential applications in material science and pharmacology.
Aplicaciones Científicas De Investigación
Application in Carbonic Anhydrase Inhibition
A study by Sapegin et al. (2018) explored the use of primary sulfonamide groups in the synthesis of polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. This research highlights the potential of compounds like 4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate in inhibiting human carbonic anhydrases, which are relevant in therapeutic applications (Sapegin et al., 2018).
Role in Molecular Crystal Structure
Portilla et al. (2007) conducted a study focusing on the molecular structure of compounds with pyrazole derivatives. They found that these compounds form complex sheets or chains through hydrogen bonds, which can be insightful for understanding the structural properties of the 4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate (Portilla et al., 2007).
Use in Dye Synthesis for Polyester Fibers
Research by Rangnekar and Dhamnaskar (1990) on the synthesis of dyes for polyester fibers using pyrazole derivatives indicates the potential application of 4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate in textile coloring. This application is particularly relevant for the production of disperse dyes with specific properties (Rangnekar & Dhamnaskar, 1990).
Antidiabetic Activity
A study by Kayukova et al. (2022) investigated the antidiabetic properties of compounds synthesized from reactions involving pyrazole derivatives. This suggests that 4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate may have potential applications in the development of antidiabetic medications (Kayukova et al., 2022).
Cancer Cell Apoptosis
Research by Pettinari et al. (2014) on ruthenium(II) arene complexes with pyrazolonate ligands demonstrates their efficacy in promoting apoptosis in human cancer cells. This research indicates a possible application for compounds like 4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate in cancer treatment (Pettinari et al., 2014).
Propiedades
IUPAC Name |
[4-[(E)-[(1-methyl-4-nitropyrazole-3-carbonyl)hydrazinylidene]methyl]phenyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O6S/c1-13-3-9-16(10-4-13)31(28,29)30-15-7-5-14(6-8-15)11-20-21-19(25)18-17(24(26)27)12-23(2)22-18/h3-12H,1-2H3,(H,21,25)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLDJTFWPVQBEK-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=NN(C=C3[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=NN(C=C3[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS*,7aR*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5525134.png)
![N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide](/img/structure/B5525145.png)
![methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5525146.png)


![3,5,6-trimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5525153.png)
![5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide](/img/structure/B5525175.png)
![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5525189.png)



![3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)
